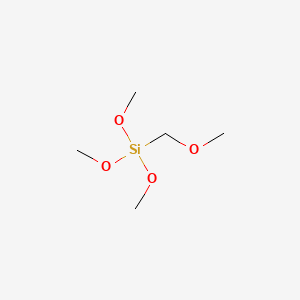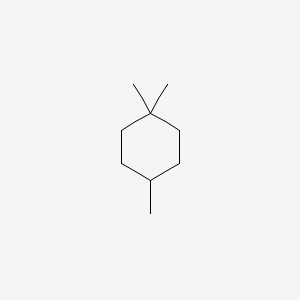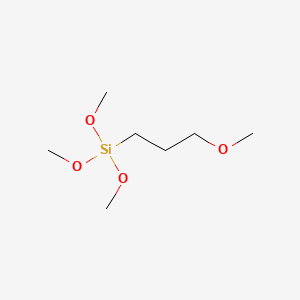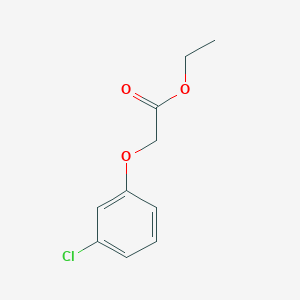
2-(3-氯苯氧基)乙酸乙酯
描述
Ethyl 2-(3-chlorophenoxy)acetate is a chemical compound with the CAS Number: 52094-98-1 . Its molecular weight is 214.65 .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(3-chlorophenoxy)acetate is represented by the InChI code:1S/C10H11ClO3/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3 . This indicates that the molecule consists of an ethyl group (C2H5) attached to an acetate group (C2H3O2) which is further connected to a 3-chlorophenoxy group (C6H4ClO). Physical And Chemical Properties Analysis
Ethyl 2-(3-chlorophenoxy)acetate has a molecular weight of 214.65 .科学研究应用
Analytical Methods Development
Ethyl 2-(3-chlorophenoxy)acetate is often analyzed in toxicological studies due to its presence in various chemical compounds. Osterloh, Lotti, and Pond (1983) reported a case of a fatal overdose involving chlorophenoxyacetic acids, where methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography/Nitrogen Phosphorus Detection (GC/NPD) were developed for measuring chlorophenoxy acetic acids and related compounds. These analytical methods are crucial for identifying and quantifying the presence of such compounds in biological samples, providing a foundation for further toxicological assessment and forensic investigation (Osterloh, Lotti, & Pond, 1983).
Environmental and Health Impact Studies
Ethyl 2-(3-chlorophenoxy)acetate and related compounds have been the subject of environmental and health impact studies. Smith, Pearce, Fisher, Giles, Teague, and Howard (1984) conducted a case-control study in New Zealand to explore the relationship between exposure to phenoxyherbicides, including chlorophenoxyacetic acids, and soft tissue sarcoma. Although the study did not conclusively establish a relationship, it highlighted the need for further research to understand the potential health risks associated with exposure to these chemicals (Smith et al., 1984).
Investigation of Hematological Effects
The hematological effects of related compounds, such as 2-ethoxy ethyl acetate, have been investigated to understand their impact on human health. Loh, Shih, Liou, Lin, Hsieh, Chen, and Liao (2003) studied the hematological effects in workers exposed to 2-ethoxy ethyl acetate, finding that exposure led to hematological toxicity, including anemic conditions in highly exposed female workers. This research provides insights into the potential health risks associated with exposure to ethoxy compounds, contributing to the broader understanding of the safety profile of related chemicals (Loh et al., 2003).
属性
IUPAC Name |
ethyl 2-(3-chlorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPWQKZOBIRMFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352765 | |
| Record name | ethyl 2-(3-chlorophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-chlorophenoxy)acetate | |
CAS RN |
52094-98-1 | |
| Record name | ethyl 2-(3-chlorophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

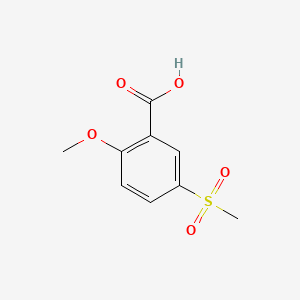
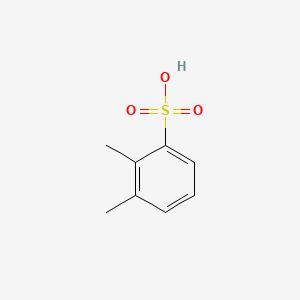
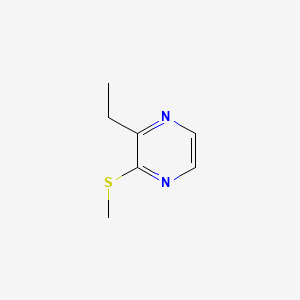
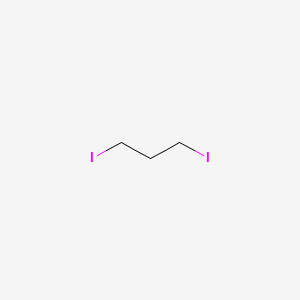
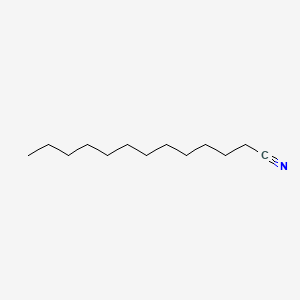
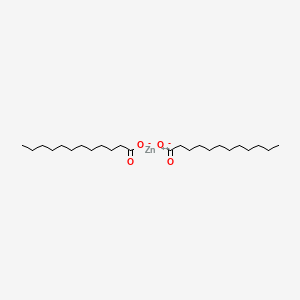
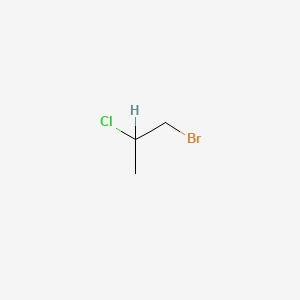
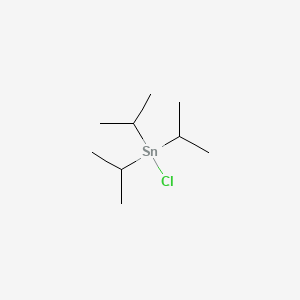
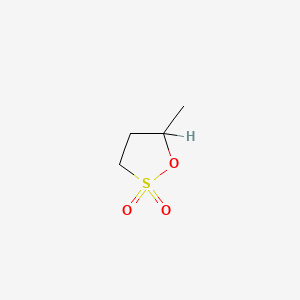
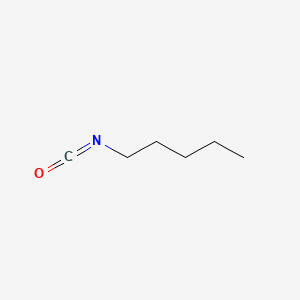
![1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride](/img/structure/B1583161.png)
